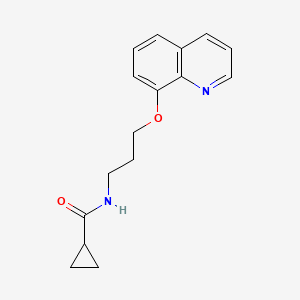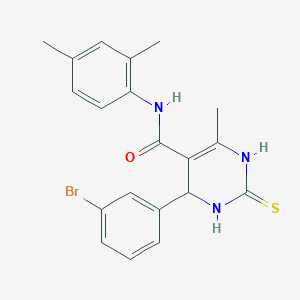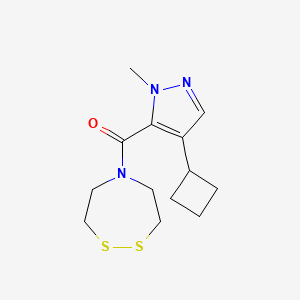
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone, also known as CDPDT, is a chemical compound with potential applications in scientific research. It is a relatively new compound that has been synthesized in recent years and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone is not fully understood, but it is believed to modulate the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of anxiety, depression, and epilepsy. (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone may enhance the activity of GABA receptors, leading to its anxiolytic, antidepressant, and anticonvulsant effects.
Biochemical and Physiological Effects:
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has been shown to have minimal toxicity and side effects in animal studies. It has been found to increase GABA levels in the brain, leading to its anxiolytic, antidepressant, and anticonvulsant effects. (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has also been found to decrease the levels of pro-inflammatory cytokines, indicating its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone in lab experiments is its high purity, which ensures accurate and reproducible results. Another advantage is its minimal toxicity and side effects, making it a safe compound to use in animal studies. However, one limitation is its relatively new status, which means that its full potential and limitations are not yet fully understood.
Future Directions
There are several future directions for research on (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone. One direction is to further investigate its mechanism of action and how it modulates the GABA system. Another direction is to explore its potential use in the treatment of anxiety, depression, epilepsy, and inflammatory diseases. Additionally, future research could focus on the development of new (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone derivatives with improved efficacy and fewer side effects. Finally, research could explore the potential use of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone involves the reaction of 4-cyclobutyl-2-methylpyrazole-3-carboxylic acid with 1,2,5-dithiazepane-5-carbonyl chloride in the presence of a base. The reaction yields (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone as a white solid with a high purity.
Scientific Research Applications
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, (4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
(4-cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS2/c1-15-12(11(9-14-15)10-3-2-4-10)13(17)16-5-7-18-19-8-6-16/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINXQWWDJMBAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CCC2)C(=O)N3CCSSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-2-methylpyrazol-3-yl)-(1,2,5-dithiazepan-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

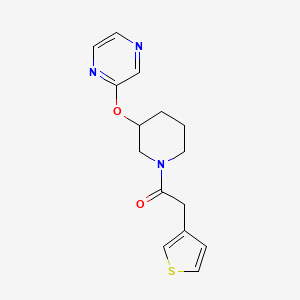
![2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972228.png)
![2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2972229.png)
![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)
![2-Cyano-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2972231.png)

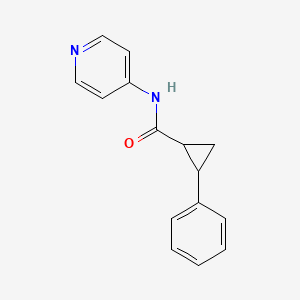
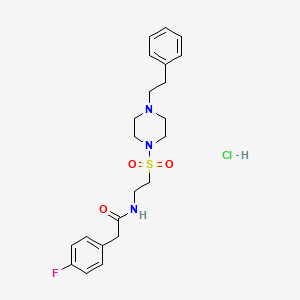
![methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972239.png)
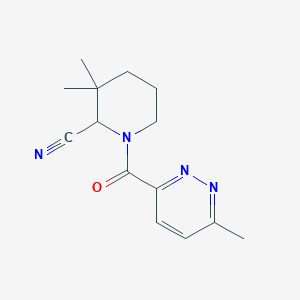
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2972241.png)
![Benzo[b]thiophen-6-amine hydrochloride](/img/structure/B2972242.png)
